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Compound of Interest

Compound Name: Cyclic tri-AMP

Cat. No.: B15602938 Get Quote

A deep dive into the cross-reactivity of the bacterial endonuclease NucC reveals a strong

preference for its cognate activator, cyclic tri-adenylate (cAAA), while exhibiting weaker

interactions with other cyclic oligonucleotides. This guide provides a comparative analysis of

NucC's binding affinity for various cyclic oligonucleotides, details the experimental protocols

used to determine these interactions, and illustrates the NucC signaling pathway.

Binding Affinity of NucC for Cyclic Oligonucleotides
The specificity of NucC for its activating ligand is crucial for its function as an effector protein in

the Cyclic oligonucleotide-Based Anti-phage Signaling System (CBASS). Quantitative analysis

of NucC's binding affinity for a range of cyclic oligonucleotides has been determined primarily

through Isothermal Titration Calorimetry (ITC). The equilibrium dissociation constant (Kd), a

measure of binding affinity where a lower value indicates a stronger interaction, has been

determined for several key molecules.
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Cyclic Oligonucleotide
Binding Affinity (Kd) to E.
coli NucC

Notes

3',3',3' cyclic tri-adenylate

(cAAA)
0.7 µM[1]

Cognate ligand; strong binding

affinity.

3',3' cyclic di-AMP (c-di-AMP) 2.6 µM[1]
Weaker binding compared to

cAAA.

3'–5' linked linear di-AMP (5'-

pApA)
4.4 µM[1]

Weaker binding compared to

cAAA.

2',3' cyclic di-AMP No detectable binding[1]

Adenosine monophosphate

(AMP)
No detectable binding[1]

cyclic di-GMP (c-di-GMP) Data not available
No specific binding data for

NucC has been identified.

3'3'-cGAMP Data not available

While used in broader CBASS

studies, specific binding data

for NucC is not available.

NucC Signaling Pathway
NucC is a key effector protein in bacterial defense against bacteriophage infection. Its

activation is tightly regulated by the presence of specific cyclic oligonucleotide second

messengers.
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Caption: The NucC signaling pathway is initiated by bacteriophage infection, leading to the

synthesis of cAAA, which then activates NucC to induce cell death.

The process begins with a bacteriophage infection, which triggers a cGAS/DncV-like

nucleotidyltransferase to synthesize the second messenger 3',3',3' cyclic tri-adenylate (cAAA)

from ATP.[1] NucC exists as an inactive homotrimer.[1] Upon binding of cAAA to an allosteric

pocket on the NucC trimer, it undergoes a significant conformational change.[1] This change

promotes the assembly of two trimers into a homohexamer.[1] The formation of the NucC

homohexamer is the crucial activation step, rendering it a competent nuclease.[1] The active

NucC hexamer then proceeds to cleave double-stranded DNA in a non-specific manner.[1] This

widespread DNA degradation ultimately leads to the death of the infected bacterial cell, a

process known as abortive infection, which prevents the propagation of the bacteriophage.[1]
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Experimental Protocols
The determination of binding affinities between NucC and various cyclic oligonucleotides relies

on established biophysical techniques. The primary method cited in the available literature is

Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during the binding of a ligand (in this case,

the cyclic oligonucleotide) to a macromolecule (NucC). This technique provides a complete

thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n),

enthalpy (ΔH), and entropy (ΔS).

General Protocol Outline:

Sample Preparation:

Purified NucC protein is dialyzed against a specific buffer (e.g., 20 mM Tris-HCl pH 7.5,

150 mM NaCl, 5% glycerol, 1 mM DTT).

The cyclic oligonucleotides are dissolved in the same dialysis buffer to minimize heat of

dilution effects.

The concentrations of both the protein and the ligand are precisely determined.

ITC Experiment:

The NucC solution is loaded into the sample cell of the ITC instrument.

The cyclic oligonucleotide solution is loaded into the injection syringe.

The experiment is conducted at a constant temperature (e.g., 25°C).

A series of small, precisely measured injections of the cyclic oligonucleotide are made into

the NucC solution.

The heat change associated with each injection is measured by the instrument.
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Data Analysis:

The raw data, a series of heat spikes corresponding to each injection, is integrated to

determine the heat change per mole of injectant.

These values are then plotted against the molar ratio of ligand to protein.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding

model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion
The available data clearly demonstrates that NucC exhibits a high degree of specificity for its

cognate ligand, 3',3',3' cAAA. While it can interact with other cyclic oligonucleotides like 3',3' c-

di-AMP, the binding affinity is significantly lower. This selectivity ensures that the potent DNA-

degrading activity of NucC is only unleashed in response to the specific second messenger

produced during a bacteriophage infection, providing a precise and effective defense

mechanism for the bacterial host. Further research is needed to determine the binding affinities

for other cyclic dinucleotides such as c-di-GMP and 3'3'-cGAMP to provide a more complete

cross-reactivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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